molecular formula C13H4ClF6N5O6 B14281077 N-(3-Chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-3-nitro-5-(trifluoromethyl)pyridin-2-amine CAS No. 133230-00-9

N-(3-Chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-3-nitro-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B14281077
CAS No.: 133230-00-9
M. Wt: 475.64 g/mol
InChI Key: NVXQTYHSPADZPX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Fluazinam is synthesized through a multi-step process involving the nitration of chlorinated aromatic compounds followed by amination. The key steps include:

Industrial Production Methods

Industrial production of fluazinam involves large-scale nitration and amination processes, followed by purification steps to ensure the final product meets the required purity standards. The production process is designed to minimize environmental impact and ensure worker safety .

Chemical Reactions Analysis

Types of Reactions

Fluazinam undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups results in the formation of amine derivatives, while substitution reactions can yield a variety of substituted aromatic compounds .

Scientific Research Applications

Fluazinam has a wide range of scientific research applications, including:

Mechanism of Action

Fluazinam acts by inhibiting the germination of fungal spores and the development of infection structures. It is an extremely potent uncoupler of oxidative phosphorylation in mitochondria, which disrupts the energy production process in fungal cells. Additionally, fluazinam has high reactivity with thiols, which contributes to its antifungal activity . The compound is rapidly metabolized in mammals to a compound without uncoupling activity, resulting in low toxicity to mammals .

Comparison with Similar Compounds

Fluazinam is unique among uncouplers due to its broad-spectrum activity against fungi and low toxicity to mammals. Similar compounds include:

Fluazinam stands out due to its specific mode of action and its effectiveness against a wide range of fungal pathogens .

Properties

CAS No.

133230-00-9

Molecular Formula

C13H4ClF6N5O6

Molecular Weight

475.64 g/mol

IUPAC Name

N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-3-nitro-5-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C13H4ClF6N5O6/c14-8-5(13(18,19)20)2-6(23(26)27)9(10(8)25(30)31)22-11-7(24(28)29)1-4(3-21-11)12(15,16)17/h1-3H,(H,21,22)

InChI Key

NVXQTYHSPADZPX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])NC2=C(C=C(C(=C2[N+](=O)[O-])Cl)C(F)(F)F)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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